molecular formula C14H13N3O4 B1371705 3-(Benzyloxy)-4-nitrobenzenecarbohydrazide CAS No. 1186405-04-8

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide

Cat. No. B1371705
M. Wt: 287.27 g/mol
InChI Key: WVDBDVOXWANDHE-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-4-nitrobenzenecarbohydrazide” is a complex organic molecule. It likely contains a benzene ring due to the “benzyloxy” and “benzenecarbohydrazide” components of the name . The “nitro” group indicates the presence of a nitrogen and oxygen group attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The nitro group can be introduced through nitration reactions .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions, including oxidation and reduction reactions . The nitro group can also be reduced to an amine group .

Scientific Research Applications

  • Pharmaceutical Sciences

    • Application : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
    • Method : The molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
    • Results : The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .
  • Chemistry

    • Application : Synthesis, Characterization and antimicrobial activity of some Novel chalcones Derivatives having 1-(4-benzyloxy-5-chloro-2-hydroxy-3iodophenyl) ethanone moiety .
    • Method : The compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • Results : The synthesized compounds were screened for antimicrobial activity .
  • Biochemistry

    • Application : Selective Inhibition of Excitatory Amino Acid Transporters (EAATs).
    • Method : The primary application of 3S-BOAA lies in its ability to inhibit excitatory amino acid transporters (EAATs).
    • Results : The results of this application were not provided.
  • Material Science

    • Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base .
    • Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated in detail .
    • Results : The results of this application were not provided .

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, and avoid inhalation or ingestion .

properties

IUPAC Name

4-nitro-3-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-16-14(18)11-6-7-12(17(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDBDVOXWANDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241646
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-nitrobenzenecarbohydrazide

CAS RN

1186405-04-8
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-3-(phenylmethoxy)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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